REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[NH:5][C:4]([CH3:11])([CH3:10])[CH2:3]1.[CH3:12][C:13]1[O:14][C:15]([CH3:21])=[CH:16][C:17]=1[C:18](Cl)=[O:19]>C1(C)C=CC=CC=1>[CH3:8][C:6]1([CH3:9])[CH2:7][CH:2]([NH:1][C:18]([C:17]2[CH:16]=[C:15]([CH3:21])[O:14][C:13]=2[CH3:12])=[O:19])[CH2:3][C:4]([CH3:11])([CH3:10])[NH:5]1
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Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
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NC1CC(NC(C1)(C)C)(C)C
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Name
|
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
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CC=1OC(=CC1C(=O)Cl)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Type
|
CUSTOM
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Details
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by shaking with NaHCO3 solution and water
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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after which the precipitate is filtered off
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Type
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EXTRACTION
|
Details
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the toluene solution is extracted
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from cyclohexane
|
Type
|
CUSTOM
|
Details
|
to give a product of melting point 116°-118° C.
|
Name
|
|
Type
|
|
Smiles
|
CC1(NC(CC(C1)NC(=O)C1=C(OC(=C1)C)C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |